TCO-GK-PEG4-NHS ester
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Overview
Description
TCO-GK-PEG4-NHS ester: is a versatile compound used primarily as an antibody-drug conjugate linker. It is a click chemistry reagent containing a trans-cyclooctene group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . This compound is known for its high affinity and immunoreactivity, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-GK-PEG4-NHS ester involves the conjugation of a trans-cyclooctene group with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions, with the NHS ester reacting specifically and efficiently with primary amines at pH 7-9 to form a covalent bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The PEG spacer enhances the solubility of the compound in aqueous buffers, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: TCO-GK-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction is highly efficient and selective, forming a stable dihydropyridazine linkage .
Common Reagents and Conditions:
Reagents: Tetrazine-containing molecules, primary amines.
Conditions: Mild conditions, typically at pH 7-9.
Major Products: The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable dihydropyridazine linkage .
Scientific Research Applications
Chemistry: TCO-GK-PEG4-NHS ester is used in the synthesis of complex molecules through click chemistry. It is particularly valuable in the development of novel compounds for various applications .
Biology: In biological research, this compound is used for labeling antibodies, proteins, and other primary amine-containing macromolecules. The PEG spacer minimizes steric hindrance, allowing for efficient labeling .
Medicine: This compound is used in the development of antibody-drug conjugates, which are targeted therapies for cancer treatment. The high affinity and immunoreactivity of this compound make it suitable for binding to specific targets, such as HER2 .
Industry: In industrial applications, this compound is used for the large-scale production of labeled macromolecules. Its enhanced solubility in aqueous buffers makes it suitable for various industrial processes .
Mechanism of Action
TCO-GK-PEG4-NHS ester exerts its effects through the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules. The trans-cyclooctene group reacts with the tetrazine group to form a stable dihydropyridazine linkage . This reaction is highly efficient and selective, making it valuable for various applications. The PEG spacer enhances solubility and reduces steric hindrance, allowing for efficient labeling of macromolecules .
Comparison with Similar Compounds
TCO-PEG4-NHS ester: Similar to TCO-GK-PEG4-NHS ester but with a shorter PEG spacer.
TCO-PEG12-NHS ester: Contains a longer PEG spacer, providing greater flexibility and solubility.
TCO-PEG4-NHS: Another variant with a PEG spacer, used for similar applications.
Uniqueness: this compound is unique due to its specific combination of a trans-cyclooctene group, a PEG spacer, and an NHS ester. This combination provides high affinity and immunoreactivity, making it suitable for targeted therapies and efficient labeling of macromolecules .
Properties
Molecular Formula |
C33H52N4O14 |
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Molecular Weight |
728.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]acetyl]amino]-6-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C33H52N4O14/c38-27(13-16-46-18-20-48-22-23-49-21-19-47-17-14-31(42)51-37-29(40)11-12-30(37)41)34-15-7-6-10-26(32(43)44)36-28(39)24-35-33(45)50-25-8-4-2-1-3-5-9-25/h1-2,25-26H,3-24H2,(H,34,38)(H,35,45)(H,36,39)(H,43,44)/b2-1-/t25?,26-/m0/s1 |
InChI Key |
KPHXUINZEVPEKP-MJIISZSESA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |
Origin of Product |
United States |
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